3-FLUORO-4-[3-(PYRROLIDINYLSULFONYL)PHENYL]PHENOL
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Overview
Description
3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes a fluorine atom, a pyrrolidinylsulfonyl group, and a phenol group. This compound is often used in pharmaceutical testing and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol typically involves multiple steps, including the introduction of the fluorine atom and the pyrrolidinylsulfonyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired application.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: The fluorine atom or other groups can be substituted with different functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrrolidinylsulfonyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-[3-(morpholinylsulfonyl)phenyl]phenol: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
3-Fluoro-4-[3-(piperidinylsulfonyl)phenyl]phenol: Contains a piperidinyl group instead of a pyrrolidinyl group.
3-Fluoro-4-[3-(azetidinylsulfonyl)phenyl]phenol: Features an azetidinyl group in place of the pyrrolidinyl group.
Uniqueness
3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-fluoro-4-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c17-16-11-13(19)6-7-15(16)12-4-3-5-14(10-12)22(20,21)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOIYUJWUXFZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684588 |
Source
|
Record name | 2-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-48-7 |
Source
|
Record name | 2-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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